Fasciculol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H52O5 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol |
InChI |
InChI=1S/C30H52O5/c1-17(9-12-23(32)27(4,5)35)18-13-14-29(7)19-10-11-22-26(2,3)25(34)21(31)16-28(22,6)20(19)15-24(33)30(18,29)8/h17-18,21-25,31-35H,9-16H2,1-8H3/t17-,18-,21-,22+,23-,24+,25+,28-,29+,30+/m1/s1 |
InChI Key |
OEIWNDFVSHLYGG-SHNDLNRMSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1([C@H](CC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)C)C |
Synonyms |
fasciculol B |
Origin of Product |
United States |
Occurrence and Ecological Relevance of Fasciculol B
Fungal Bioprospecting and Mycological Sources
Fungal bioprospecting efforts have led to the identification of numerous bioactive compounds, including triterpenes like Fasciculol B. The primary sources of this compound are found within the fungal kingdom, particularly within the genus Hypholoma.
Hypholoma fasciculare, commonly known as the sulphur tuft or clustered woodlover, is a well-established source of this compound. This saprotrophic gill fungus is frequently found growing in dense clusters on dead wood of both deciduous and coniferous trees across Europe and North America wikipedia.orgbionity.comburkeherbarium.org. Studies have consistently isolated this compound from the fruiting bodies of H. fasciculare (also referred to by its synonym Naematoloma fasciculare) researchgate.netacs.orgresearchgate.netjst.go.jpnii.ac.jp. Along with this compound, other related compounds such as fasciculol A and fasciculol C, and their depsipeptides, have also been identified in this species researchgate.netresearchgate.netjst.go.jp. These compounds are considered among the toxic constituents of H. fasciculare wikipedia.orgbionity.comnih.govscribd.comkoreascience.kr.
Another significant source of this compound is Hypholoma lateritium, also known as the brick cap mushroom (syn. Naematoloma sublateritium) nih.govforagerchef.com. This wood-decay fungus is distributed in Europe, North America, and the Far East, growing in clusters on hardwood nih.gov. Research on H. lateritium has confirmed the presence of this compound in its fruit bodies researchgate.netacs.orgnih.gov. Similar to H. fasciculare, H. lateritium also produces other fasciculols, including fasciculol C and fasciculol F, as well as their depsipeptides researchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netdntb.gov.uanih.govmdpi.com. While H. lateritium is considered edible in some regions, its chemistry and potential toxicity are less extensively studied compared to H. fasciculare nih.gov.
Apart from Hypholoma species, this compound depsipeptides have also been reported in Tricholoma saponaceum researchgate.net. This suggests that the production of fasciculol-type compounds might extend to other fungal genera.
| Fungal Species | Associated Fasciculols/Related Compounds | Source Type |
| Hypholoma fasciculare | This compound, Fasciculol A, Fasciculol C, Fasciculol D, Fasciculol E, Fasciculol F, Fasciculol G, Fasciculol H, Fasciculol I | Fruiting bodies |
| Hypholoma lateritium (syn. Naematoloma sublateritium) | This compound, Fasciculol C, Fasciculol D, Fasciculol F, Fasciculic acid B, Sublateriols A-C | Fruiting bodies, Cultures |
| Tricholoma saponaceum | This compound depsipeptides (Pardinol B, Pardinol D) | Fruiting bodies |
While this compound is primarily associated with fungi, the bioprospecting of other biological systems, such as marine organisms and microorganisms, is an active area of research for novel bioactive compounds weebly.com. Some compounds structurally related to those found in Hypholoma species, such as demethylincisterol A2, have been isolated from marine sources like sponges nih.govmdpi.com. However, direct evidence from the provided search results confirming the isolation or identification of this compound itself from marine microorganisms or phytogenic sources is limited. Phytogenic compounds, derived from plants, are recognized for various biological activities and are used in different applications dsm-firmenich.comnih.govresearchgate.netagriculturejournals.cz, but a direct link to this compound production in plants was not found in the search results. Further research may explore the potential for this compound or related structures in a wider range of biological systems.
Ecological Roles and Interspecies Interactions
The presence of this compound and other fasciculols in Hypholoma species suggests potential roles in their ecological interactions, particularly in defense and competition.
Fasciculols, including this compound, are known to be toxic constituents of Hypholoma fasciculare wikipedia.orgbionity.comnih.govscribd.comkoreascience.kr. This toxicity likely serves as a defense mechanism against fungivores, deterring consumption by animals. The bitter taste of H. fasciculare is attributed, at least in part, to compounds like fasciculols burkeherbarium.org. The production of such deterrent compounds can enhance the survival and reproductive success of the fungi by protecting their fruiting bodies.
Beyond defense against predation, this compound and related compounds may play a role in the interactions of Hypholoma species with plants and other microbes. Fasciculols A, B, and C have been identified as plant growth inhibitors acs.orgjst.go.jpnii.ac.jp. This phytotoxic activity could influence the relationship between the wood-decaying Hypholoma fungi and the plants they colonize, potentially aiding in the breakdown of wood by inhibiting competing plant growth or defense responses.
Furthermore, Hypholoma fasciculare has been shown to interact competitively with other fungi. For instance, experimental use of H. fasciculare inoculation has been explored as a method to displace Armillaria root rot, a fungal disease affecting conifers wikipedia.orgnih.gov. Studies on the interaction between the saprotrophic H. fasciculare and the ectomycorrhizal fungus Pisolithus tinctorius have demonstrated that H. fasciculare can negatively impact the formation of mycorrhizal associations between P. tinctorius and host plants nih.gov. This suggests that compounds produced by H. fasciculare, potentially including this compound, may contribute to its competitive ability against other fungi in the environment, influencing microbe-microbe interactions in wood decay and soil ecosystems. The phytotoxic nature of fungal secondary metabolites in general is also recognized as a factor influencing plant-microbe interactions mdpi.com.
| Ecological Role | Description |
| Defense against Fungivores | Toxicity and bitter taste attributed to fasciculols likely deter consumption by animals. |
| Plant Growth Inhibition | Fasciculols, including B, exhibit phytotoxic effects that may influence plant-fungal interactions. |
| Competition with Other Fungi | H. fasciculare can negatively impact other fungi, potentially through the action of compounds like fasciculols. |
Biosynthetic Pathways and Regulation of Fasciculol B
Terpenoid Biosynthesis Foundation
Terpenoids, including Fasciculol B, are a large and diverse class of natural products derived from five-carbon isoprene (B109036) units. nih.govresearchgate.net In fungi, the primary route for the synthesis of these fundamental building blocks is the mevalonate (B85504) pathway. researchgate.netsjtu.edu.cnrsc.orgnih.govsciepublish.com
Mevalonate Pathway in Fungi
The mevalonate (MVA) pathway is the central metabolic route for the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal precursors for all terpenoids. nih.govresearchgate.netsjtu.edu.cnrsc.orgsciepublish.com This pathway initiates with the condensation of two molecules of acetyl-coenzyme A (acetyl-CoA). sjtu.edu.cnnih.gov Subsequent enzymatic reactions, catalyzed by enzymes such as HMG-CoA synthase and HMG-CoA reductase, lead to the formation of mevalonic acid. sjtu.edu.cnnih.gov HMG-CoA reductase is recognized as a key regulatory enzyme in this pathway. nih.govsciepublish.com Mevalonic acid then undergoes a series of phosphorylation and decarboxylation steps to yield IPP. sjtu.edu.cn
The key enzymatic steps in the mevalonate pathway in fungi are summarized in the table below:
| Step | Enzyme | Substrate(s) | Product |
| Condensation of Acetyl-CoA molecules | Acetyl-CoA C-acetyltransferase (AACT) | 2x Acetyl-CoA | Acetoacetyl-CoA |
| Condensation with another Acetyl-CoA | HMG-CoA synthase (HMGS) | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA |
| Reduction of HMG-CoA | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonic acid |
| Phosphorylation of Mevalonic acid | Mevalonate kinase (MK) | Mevalonic acid | Mevalonate-5-phosphate |
| Phosphorylation of Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| Decarboxylation and Dehydration | Mevalonate diphosphate decarboxylase (MVD) | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) |
Isopentenyl Diphosphate Formation and Downstream Enzymology
IPP is isomerized to DMAPP by isopentenyl diphosphate isomerase (IDI). frontiersin.org These activated five-carbon units, IPP and DMAPP, are then condensed head-to-tail by prenyltransferases to form larger isoprenoid precursors. nih.govresearchgate.netsjtu.edu.cnresearchgate.net The sequential addition of IPP units to DMAPP generates geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). sjtu.edu.cn
This compound is a triterpenoid (B12794562), meaning it is derived from a C30 precursor. Triterpenoids are typically formed by the head-to-head dimerization of two molecules of FPP (C15). rsc.org This dimerization is catalyzed by enzymes like squalene (B77637) synthase, which produces squalene (C30). sjtu.edu.cn Squalene then undergoes cyclization and further modifications to yield various triterpene skeletons. sjtu.edu.cn
The formation of these prenyl diphosphates and their subsequent cyclization by terpene synthases are critical steps in generating the diverse structures of fungal terpenoids, including the core skeleton of this compound. nih.govresearchgate.netresearchgate.net
Genomic and Transcriptomic Insights into this compound Production
Understanding the biosynthesis of this compound at the molecular level involves the study of the genes and their expression patterns in the producing organism, such as Hypholoma fasciculare. nih.govnih.gov
Identification of Biosynthetic Gene Clusters (BGCs)
In fungi, genes involved in the biosynthesis of secondary metabolites, including terpenoids, are often organized into biosynthetic gene clusters (BGCs). nih.govnih.gov Genomic analysis of Hypholoma fasciculare has led to the identification of numerous predicted BGCs, some of which are associated with terpene synthesis. nih.govnih.gov Studies have characterized more than 15 BGCs in H. fasciculare through genomic comparisons and chromatographic studies. nih.govnih.gov These clusters can be identified using bioinformatic tools that search for genes encoding core biosynthetic enzymes like terpene synthases, often found in proximity to genes encoding modifying enzymes such as cytochrome P450s, oxidoreductases, and transferases. nih.govnih.gov
Research in H. fasciculare has identified several terpene synthase-related BGCs. For instance, the HfasTerp-94 cluster contains a predicted terpene synthase involved in 1,11 E,E-FPP carbon cyclization, potentially leading to sesquiterpenes like humulene (B1216466) and caryophyllene. nih.gov Another cluster, HfasTerp-179, is associated with sesquiterpene synthases based on germacradienyl derivatives and predicted 1,10 carbon cyclization. nih.gov While these examples pertain to sesquiterpenes (C15), the identification of these BGCs highlights the genetic basis for terpenoid production in Hypholoma species and provides a framework for investigating the genes specifically responsible for the triterpenoid skeleton of this compound.
Putative Terpene Synthase Involvement in this compound Formation
Terpene synthases (cyclases) are key enzymes that catalyze the cyclization of linear prenyl diphosphates (like FPP for triterpenes) into diverse cyclic terpene skeletons. nih.govresearchgate.netresearchgate.net Given that this compound is a triterpenoid, the involvement of a triterpene synthase, likely a squalene cyclase or a related enzyme, is expected in its initial cyclization steps from squalene. sjtu.edu.cn
Studies on Hypholoma species have identified various terpene synthases. For example, research on H. fasciculare has explored the activity of sesquiterpene synthases, some of which are involved in specific cyclization patterns. mdpi.com While direct identification of the specific terpene synthase responsible for the core cyclization leading to the this compound skeleton is an area of ongoing research, the genomic data from H. fasciculare provides candidates for further investigation. nih.gov Putative terpene synthases identified within BGCs in Hypholoma are strong candidates for enzymes involved in the biosynthesis of its terpenoid secondary metabolites, including this compound. nih.govnih.gov
Genetic Manipulation Strategies for Biosynthetic Studies
Genetic manipulation techniques are powerful tools for elucidating biosynthetic pathways and confirming the function of specific genes within BGCs. mdpi.com In fungi, these strategies can include gene deletion, overexpression, or silencing to observe the effect on the production of target compounds. sjtu.edu.cnsciepublish.com
Studies on Hypholoma species and other fungi have employed genetic manipulation to investigate terpenoid biosynthesis. For instance, RNA interference (RNAi)-mediated gene silencing has been used in H. fasciculare to study the role of predicted terpene synthase genes. nih.govbiorxiv.org Agrobacterium-mediated transformation has also been optimized for genetic manipulation in Hypholoma species, enabling the introduction of genetic constructs for functional studies, such as the expression of marker genes like GFP. researchgate.netresearchgate.net While specific genetic manipulation studies directly confirming the genes for this compound biosynthesis were not explicitly detailed in the search results, these established techniques provide the means to functionally characterize the putative genes identified in the genomic analyses of Hypholoma species. researchgate.netmdpi.com
Enzymatic Steps and Stereochemical Control in Biosynthesis
This compound is a triterpene natural product characterized by a lanostane (B1242432) skeleton, isolated from fungal species such as Naematoloma sublateritium and Hypholoma lateritium. nih.govhmdb.ca Triterpenes are broadly understood to be derived biosynthetically from the cyclization of squalene, a process initiated by squalene cyclase enzymes. Squalene, in turn, is synthesized from isoprene units via the mevalonate pathway, a well-established route for terpenoid biosynthesis in many organisms, including fungi. nih.gov
The mevalonate pathway begins with the condensation of acetyl-CoA units to form hydroxymethylglutaryl-CoA, which is then reduced to mevalonic acid (PubChem CID: 449). nih.govwikipedia.org Mevalonic acid is subsequently converted through several enzymatic steps to the activated isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The stereochemical outcome of these early steps in the mevalonate pathway, such as the decarboxylation of mevalonic acid diphosphate to form isopentenyl diphosphate, has been elucidated in general terpenoid biosynthesis studies, often involving the tracking of stereospecifically labeled mevalonate precursors. nih.gov
Chemical Synthesis and Derivatization Strategies for Fasciculol B and Analogues
Total Synthesis Approaches for Lanostane (B1242432) Triterpenoids
The de novo total synthesis of lanostane triterpenoids like Fasciculol B is a formidable challenge due to the dense stereochemistry of the tetracyclic core, which features multiple stereodefined quaternary centers. dartmouth.edu Consequently, only a few total syntheses of lanostane natural products have been reported to date. dartmouth.edu
A landmark in this field was the early semisynthesis of lanosterol (B1674476) starting from cholesterol. dartmouth.edu More contemporary efforts have focused on biomimetic strategies that mimic the natural biosynthetic pathway. A prevalent approach is the biomimetic polyene cyclization , which seeks to replicate the enzymatic cascade that constructs the polycyclic skeleton from a linear precursor like squalene (B77637). dartmouth.edudartmouth.edu This method allows for the rapid assembly of the complex tetracyclic system. For instance, the total synthesis of fomitellic acid B, a related lanostane, featured a biomimetic polyene cyclization to form the AB-ring system from a hydrindane substrate. dartmouth.edu
However, these synthetic routes often face challenges, including low yields and lack of stereoselectivity, as the acid-catalyzed cyclizations can produce a mixture of products. dartmouth.edunih.gov Modern advancements aim to overcome these limitations. For example, supramolecular clusters formed by fluoro-alcohols and amines have been developed to act as enzyme-like catalysts, pre-organizing the polyene substrate to achieve highly diastereoselective cyclizations. nih.gov Another strategy involves halogenation-induced polyene cyclizations, where chloroiodane–HFIP networks mimic terpene cyclases to afford selective ring closures. rsc.org These methods represent significant progress toward achieving the high precision of natural terpene cyclases in a laboratory setting. nih.gov
Given the complexity, many approaches rely on semisynthesis, utilizing readily available triterpenoid (B12794562) natural products that already contain the core skeleton for further functionalization. dartmouth.edudartmouth.edu
Semi-synthetic Modifications and Derivative Generation
Semi-synthetic modification of naturally isolated this compound and related fasciculols is a practical strategy to generate a variety of derivatives for structure-activity relationship (SAR) studies and structural confirmation. These modifications primarily involve reactions at the various hydroxyl groups of the fasciculol core.
A significant class of this compound derivatives found in nature are its esters, most notably the Fasciculic acids. mdpi.com These compounds are formed through esterification, a chemical reaction where a carboxylic acid reacts with an alcohol. mdpi.com
Fasciculic acids A, B, and C are naturally occurring esters of fasciculols. mdpi.com Specifically, they are often classified as depsipeptides , which are peptide-like molecules containing at least one ester linkage in place of an amide bond. isopsoc.org Several fasciculol derivatives are depsipeptides where the lanostane core is esterified with 3-hydroxy-3-methylglutaric acid, which may be further linked to amino acids such as phenylalanine or phenylserine. isopsoc.org These represent a unique class of natural depsipeptides. isopsoc.org The isolation of Fasciculic acid B from Hypholoma lateritium and other fungi has been well-documented. mdpi.comresearchgate.net
Chemically, the formation of these esters can be replicated in the lab to confirm structures or create novel analogues. General methods for depsipeptide synthesis, including solid-phase synthesis techniques, have been developed, which could be applied to the fasciculol scaffold. rsc.org
Specific chemical reactions have been instrumental in determining the precise structure and stereochemistry of this compound and its derivatives. The structures are typically elucidated through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside targeted chemical transformations. mdpi.comresearchgate.netresearchgate.net
For example, the absolute configuration of side chains in related lanostane triterpenoids has been determined using the alkaline methanolysis method. This chemical reaction cleaves the ester bond, releasing the side chain acid for further analysis. Key structural features, such as the presence of an epoxy group between C-12 and C-21 in a novel lanostane, were confirmed by observing specific correlations in HMBC NMR spectra and by comparing the molecular formula with known precursors. mdpi.com The structure of novel compounds isolated from fungal "fruiting liquid" was confirmed through a combination of MS, NMR, quantum chemical calculations, and, in some cases, total chemical synthesis or X-ray crystallography. acs.org
Development of this compound Analogues for Research Probes
While specific research probes based on the this compound scaffold are not extensively reported, the generation of analogues through chemical modification is a fundamental strategy for exploring the biological activities of natural products. By systematically altering the structure of this compound, researchers can create tools to probe its mechanism of action and identify the key pharmacophores responsible for its effects.
The modification of complex natural toxins to create targeted therapeutic agents or research tools is a well-established concept. For instance, toxins like α-amanitin can be chemically conjugated to ligands or antibodies to direct them to specific cell types. sci-hub.se This principle can be applied to fasciculols, where synthetic analogues could be developed to investigate their interactions with cellular targets. The synthesis of brominated analogues of other fungal metabolites has been used to facilitate structural analysis by comparing NMR data with the natural product. acs.org Such strategies could be employed to create this compound analogues for various research purposes, including target identification and SAR studies.
Achieving stereocontrol is paramount in the synthesis of complex molecules like this compound. As discussed, biomimetic polyene cyclizations are a primary strategy for establishing the stereochemistry of the tetracyclic lanostane core. dartmouth.edudartmouth.edu The goal is to mimic the precise folding of the acyclic precursor within an enzyme's active site, which dictates the stereochemical outcome of the cyclization cascade. nih.gov
In addition to biomimetic approaches, other stereoselective methods have been applied. For example, the synthesis of certain natural products has employed a stereoselective, radical-mediated ring closure as a key step to control the formation of cyclic structures. isopsoc.org For the synthesis of side chains or for modifications, standard methods of asymmetric synthesis are employed. The synthesis of unnatural α-amino acids, for instance, can be achieved via the stereoselective nucleophilic opening of α-amino-β-lactones, a versatile strategy that could be adapted for creating complex depsipeptide side chains for fasciculol analogues. clockss.org
Ultimately, the successful synthesis of this compound and its analogues hinges on the strategic application of reactions that can selectively create multiple stereocenters with high fidelity, a challenge that continues to drive innovation in synthetic organic chemistry. dartmouth.edu
Mechanistic Elucidation of Fasciculol B Actions
Molecular Target Identification and Validation
The primary molecular target of Fasciculol B and its structurally related esters, fasciculic acids A, B, and C, has been identified as calmodulin (CaM). nih.gov Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a key intracellular calcium sensor. Upon binding to Ca²⁺, calmodulin undergoes a conformational change that enables it to interact with and modulate the activity of a multitude of downstream target proteins, thereby regulating a vast array of cellular processes.
The validation of calmodulin as a direct target for fasciculol compounds stems from in vitro studies demonstrating their potent calmodulin antagonistic activity. nih.gov This antagonism arises from the ability of these compounds to bind to calmodulin, likely in a calcium-dependent manner, which in turn prevents calmodulin from activating its target enzymes. This inhibitory action on the calmodulin system is the foundational event that triggers the cascade of cellular effects observed with this compound.
| Compound | Molecular Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Calmodulin (CaM) | Antagonism | nih.gov |
| Fasciculic Acid A | Calmodulin (CaM) | Antagonism | nih.gov |
| Fasciculic Acid B | Calmodulin (CaM) | Antagonism | nih.gov |
| Fasciculic Acid C | Calmodulin (CaM) | Antagonism | nih.gov |
Intracellular Signaling Pathway Perturbations
By targeting calmodulin, this compound directly perturbs intracellular signaling pathways that are dependent on calcium-calmodulin signaling. The binding of Ca²⁺ to calmodulin initiates a cascade of events, and the inhibition of this central hub by this compound leads to widespread disruptions. The primary pathway affected is the calcium signaling pathway, a critical network that governs processes ranging from gene expression and cell cycle progression to muscle contraction and neurotransmission.
The perturbation of calmodulin function by this compound can be expected to impact several key downstream signaling cascades:
Calcineurin-NFAT Pathway: Calcineurin, a calmodulin-dependent phosphatase, plays a crucial role in activating the Nuclear Factor of Activated T-cells (NFAT) transcription factors. By inhibiting calmodulin, this compound would likely prevent the activation of calcineurin, thereby suppressing NFAT-mediated gene transcription.
CaM Kinase Pathways: Calmodulin-dependent protein kinases (CaMKs), such as CaMKII, are central to synaptic plasticity and memory formation. This compound's antagonism of calmodulin would inhibit the activation of these kinases, leading to downstream effects on neuronal function.
Cyclic Nucleotide Signaling: Calmodulin can modulate the activity of adenylyl cyclases and phosphodiesterases (PDEs), enzymes that regulate the levels of the second messenger cyclic AMP (cAMP). By interfering with calmodulin, this compound could indirectly alter cAMP homeostasis, affecting a multitude of cellular responses.
Biochemical Cascade Interruptions
The antagonistic action of this compound on calmodulin leads to the interruption of numerous biochemical cascades that are reliant on calmodulin-activated enzymes. This interference disrupts the normal flux of metabolic and signaling pathways.
Key enzymatic activities that are likely inhibited by this compound through its action on calmodulin include:
cAMP Phosphodiesterase (PDE1): This enzyme, which degrades cAMP, is activated by the Ca²⁺/calmodulin complex. Inhibition of its activation by this compound would lead to an accumulation of cAMP, thereby affecting cAMP-dependent pathways.
Myosin Light Chain Kinase (MLCK): In smooth muscle, the contraction is initiated by the phosphorylation of the myosin light chain by the Ca²⁺/calmodulin-dependent MLCK. By preventing the activation of MLCK, this compound would be expected to induce smooth muscle relaxation.
Ca²⁺-ATPase: Plasma membrane Ca²⁺-ATPases are calmodulin-activated pumps responsible for extruding calcium from the cytoplasm to maintain low intracellular Ca²⁺ levels. Inhibition of this pump by this compound could lead to a dysregulation of calcium homeostasis.
| Calmodulin-Dependent Enzyme | Function | Predicted Effect of this compound |
|---|---|---|
| cAMP Phosphodiesterase (PDE1) | Degrades cAMP | Inhibition, leading to increased intracellular cAMP |
| Myosin Light Chain Kinase (MLCK) | Phosphorylates myosin light chain, initiating smooth muscle contraction | Inhibition, leading to smooth muscle relaxation |
| Calcineurin (PP2B) | Dephosphorylates target proteins, including NFAT | Inhibition, suppressing downstream signaling |
| Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMKs) | Phosphorylate a variety of protein substrates | Inhibition, affecting diverse cellular processes |
| Plasma Membrane Ca²⁺-ATPase (PMCA) | Pumps Ca²⁺ out of the cell | Inhibition, potentially altering Ca²⁺ homeostasis |
Cellular and Subcellular Interaction Analysis
The specific cellular and subcellular interactions of this compound are not yet extensively characterized. However, based on its primary target, calmodulin, which is a soluble cytosolic protein, it is anticipated that this compound exerts its effects throughout the cytoplasm. The lipophilic nature of triterpenes suggests that this compound can readily cross cellular membranes, allowing it to access intracellular targets.
Further research is required to determine the subcellular distribution of this compound and to identify if it accumulates in specific organelles. Moreover, investigating its potential interactions with other cellular components beyond calmodulin will provide a more comprehensive understanding of its biological activity. The neurotoxic effects observed with some related compounds suggest that neuronal cells may be particularly sensitive to the disruption of calmodulin-dependent processes by this compound.
Structure Activity Relationship Sar Studies of Fasciculol B and Analogues
Elucidation of Pharmacophoric Requirements for Biological Activities
The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. While a detailed, explicit pharmacophore model for Fasciculol B's specific biological targets is not extensively described in the search results, studies on related lanostane (B1242432) triterpenes and synthetic analogues provide insights into potentially important structural features.
Research on synthetic lanosterol (B1674476) analogues has indicated that hydroxylation at the 25-position in the side chain significantly improved potency in reversing protein aggregation in cataract models researchgate.net. Furthermore, 2-fluorination enhanced this activity researchgate.net. Studies on other triterpenes highlight the importance of specific functional groups and their positions for activity, such as the presence of hydroxyl groups or ketone functionalities mdpi.comdntb.gov.ua.
This compound itself contains several hydroxyl groups and a complex side chain with a 3-hydroxy-3-methylglutaric acid moiety nih.govisopsoc.org. These functional groups, along with the lanostane core structure, are likely contributors to its biological activities. The presence of a depsipeptide chain, as seen in derivatives like fasciculol D and F, which is constituted by the amide of 3-hydroxy-3-methylglutaric acid with amino acids, is a characteristic feature of some this compound derivatives isopsoc.org.
Impact of Functional Group Modifications on Potency and Selectivity
Modifications to the functional groups on the lanostane core and the side chain of this compound and its analogues can profoundly impact their biological activity. While specific systematic modification studies focused solely on this compound are limited in the provided results, information on related lanostane triterpenes offers valuable insights.
For instance, in the context of anti-inflammatory activity of lanostane derivatives, dose-response investigations have shown varying inhibitory activities against enzymes like 5-LOX and COX-2 depending on the specific compound researchgate.net. Pholiol F, a lanostane derivative, demonstrated moderate inhibitory activities against 5-LOX and COX-2 researchgate.net. The presence and position of hydroxyl groups and other oxygenations on the lanostane skeleton are likely to influence these activities mdpi.com.
The depsipeptide chain present in some fasciculol derivatives, such as fasciculol F, represents a significant functional modification compared to the core fasciculol structure isopsoc.orgnih.gov. The impact of this modification on potency and selectivity would be a key area for SAR investigation.
Studies on other natural products have shown that the presence of specific functional groups like chlorine atoms can be a pharmacophore for cytotoxicity researchgate.net. While not directly related to this compound, this illustrates how specific atoms or groups can be critical for activity.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule plays a critical role in its interaction with biological targets. Conformational analysis is therefore an important aspect of SAR studies.
This compound possesses a complex lanostane skeleton with multiple chiral centers and flexible side chains nih.gov. Determining the bioactive conformation, the specific 3D arrangement that binds to the target, can be challenging.
Comparative Analysis with Structurally Related Lanostane Triterpenes
This compound belongs to the class of lanostane triterpenes, a large group of natural products with diverse biological activities researchgate.netdokumen.pub. Comparing the structure and activity of this compound with other lanostane derivatives is essential for identifying common pharmacophoric features and understanding how structural variations within this class influence biological outcomes.
Several lanostane triterpenes have been isolated from mushrooms and investigated for various activities, including anti-inflammatory and cytotoxic effects researchgate.netresearchgate.netresearchsquare.com. For example, studies on Hypholoma lateritium have isolated fasciculic acid B (this compound), fasciculol E, and fasciculol C, among other lanostane derivatives, and evaluated their effects mdpi.comresearchgate.net.
Comparison of the activities of these related compounds can provide insights into the structural requirements for specific biological effects. Differences in the oxygenation pattern, side chain structure, and the presence of additional functionalities (like the depsipeptide in fasciculol F) contribute to the varied biological profiles observed within the lanostane triterpene class.
Studies on synthetic lanosterol analogues, which are structurally related to fasciculols, have shown that modifications to the side chain and the ring system can lead to compounds with improved potency in specific assays researchgate.net. This comparative analysis between natural fasciculols and synthetic lanostane derivatives helps in understanding the structural features critical for activity.
Lanostane triterpenes are known to exhibit a range of activities, including anti-tumor promoting activity dokumen.pub. Comparing the SAR of this compound with other lanostanes known for similar activities can help in identifying shared structural motifs responsible for these effects.
| Compound Name | Biological Activity (Examples from Search Results) | Key Structural Features (Relative to this compound) |
| This compound | Anti-cancer yok.gov.tr, Calmodulin antagonist mdpi.com | Lanostane core, specific oxygenation pattern, 3-hydroxy-3-methylglutaric acid moiety |
| Fasciculic acid B | Calmodulin antagonist mdpi.com | Same as this compound nih.gov |
| Fasciculol C | Isolated from H. lateritium mdpi.com | Lanostane core, different oxygenation/side chain compared to this compound |
| Fasciculol E | Isolated from H. lateritium mdpi.com, H. fasciculare mdpi.com | Lanostane core, different oxygenation/side chain compared to this compound |
| Fasciculol F | Isolated from H. lateritium mdpi.com, depsipeptide chain isopsoc.org | Lanostane core, depsipeptide chain linked to 3-hydroxy-3-methylglutaric acid moiety |
| Lanosterol analogues | Reversing protein aggregation in cataracts researchgate.net | Modified lanostane skeleton, variations in side chain and ring system |
| Pholiol F | Moderate 5-LOX and COX-2 inhibitory activity researchgate.net | Lanostane derivative, specific oxygenation pattern |
| Sublateriols A-C | Lanostane-type triterpenoids from N. sublateritium researchgate.net | Lanostane core, variations in structure compared to fasciculols |
| Lanosta-7,9(11)-diene-12β,21α-epoxy-2α,3β,24β,25-tetraol | Low toxicity in bdelloid rotifer assay mdpi.com | Lanostane core with epoxide and specific oxygenation pattern |
Advanced Research Methodologies and Analytical Approaches
Chromatographic and Spectroscopic Techniques for Characterization
The structural elucidation of Fasciculol B and its analogs is heavily dependent on a combination of chromatographic separation and spectroscopic analysis. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula of a related compound, gymnojunol B, was determined as C45H69NO10 based on the molecular ion peak [M + H]+ at m/z 784.5006 in positive-ion HR-ESI-MS. researchsquare.com Similarly, the molecular formula for gymnojunol G was confirmed as C48H71NO12 from its [M + H]+ peak at m/z 854.5052. researchsquare.com This level of precision is indispensable for confirming the identity of isolated natural products like this compound and for identifying new derivatives.
The power of HRMS is further enhanced when coupled with tandem mass spectrometry (MS/MS), which provides fragmentation patterns that offer clues about the compound's substructures. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. wikipedia.org It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon), within the molecule. wikipedia.org
1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. For example, in the characterization of gymnojunol B, the ¹³C NMR data confirmed the presence of specific oxygenated methines and methyl groups. researchsquare.com
2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity of atoms within the this compound molecule. Techniques such as:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchsquare.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. nih.govresearchgate.netacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. nih.govresearchgate.net
The combination of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete three-dimensional structure of this compound and its derivatives. nih.gov
Coupled Separation and Detection Systems (LC-NMR, LC-MS)
To analyze complex mixtures, such as crude extracts from the mushroom Naematoloma fasciculare, direct spectroscopic analysis is often impossible due to overlapping signals. Therefore, coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with a spectroscopic detector is essential. iosrphr.orgsemanticscholar.org
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive and widely used technique for the analysis of natural product extracts. nih.gov HPLC separates the individual components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratios. researchsquare.com This method is particularly useful for rapidly screening extracts for the presence of known compounds and for identifying new potential bioactive molecules. researchsquare.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR. iosrphr.orgmdpi.com This hyphenated technique allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. mdpi.com Different modes of operation exist:
On-flow: NMR data is acquired continuously as the eluent flows through the NMR probe. This is useful for a quick overview of the major components. nih.gov
Stop-flow: The chromatographic flow is stopped when a peak of interest is in the NMR detection cell, allowing for longer acquisition times and the recording of more sensitive 2D NMR spectra to obtain higher quality data. semanticscholar.orgnih.gov
Loop-storage/LC-SPE-NMR: Eluted peaks of interest are collected in storage loops or on solid-phase extraction (SPE) cartridges for later, offline NMR analysis. semanticscholar.orgnih.gov This approach is particularly advantageous as it allows for the use of deuterated solvents for the final NMR measurement, which improves the quality of the spectra. semanticscholar.org
The combination of LC-MS and LC-NMR provides a powerful platform for the comprehensive analysis of complex mixtures, enabling the isolation and full structural characterization of minor components like this compound from their natural sources. mdpi.comwiley.com
In Vitro Bioassay Development and Optimization
In vitro bioassays are fundamental tools for discovering and characterizing the biological activities of natural products like this compound. These assays are performed in a controlled environment outside of a living organism, typically in test tubes or multi-well plates.
The development of a robust bioassay involves several key steps. Initially, a biological target relevant to a specific disease, such as an enzyme or a cell line, is selected. For instance, in the search for antitumor compounds from Naematoloma fasciculare, the MCF-7 breast cancer cell line and H22 hepatoma cells have been utilized. jmb.or.kr Bioassay-guided fractionation is a common strategy where crude extracts are separated into fractions, and each fraction is tested for activity. The most active fractions are then further purified to isolate the bioactive compounds. researchgate.net
For this compound and its related compounds, a variety of bioassays have been employed to explore their potential therapeutic effects. These include:
Antitumor Assays: The inhibitory effects of fasciculols on the proliferation of cancer cell lines like U87 human glioma cells have been evaluated. nih.gov
Anti-inflammatory Assays: The potential of related steroids from Hypholoma lateritium to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation, has been investigated. researchgate.net
Enzyme Inhibition Assays: Fasciculols B, C, and F have been identified as calmodulin inhibitors. researchgate.net
Antibacterial Assays: The growth inhibitory activity of related compounds against phytopathogenic bacteria such as Clavibacter michiganensis has been tested. researchgate.net
Optimizing these assays is crucial for obtaining reliable and reproducible results. This involves careful consideration of factors like the concentration of the test compound, incubation times, and the specific endpoints being measured (e.g., cell viability, enzyme activity).
Computational Chemistry and Molecular Docking for Interaction Prediction
Computational chemistry and molecular docking are powerful in silico methods used to predict and analyze the interactions between a small molecule, like this compound, and its biological target, typically a protein. researchgate.netresearchgate.net These approaches are instrumental in drug discovery for understanding mechanisms of action and for designing more potent and selective compounds. researchgate.net
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. mdpi.com The process involves:
Preparation of the receptor and ligand structures: Three-dimensional structures of the target protein (often obtained from X-ray crystallography or homology modeling) and the ligand (this compound) are prepared. researchgate.net
Docking simulation: A docking algorithm systematically explores different possible conformations of the ligand within the binding site of the receptor. mdpi.com
Scoring: A scoring function estimates the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode. mdpi.com
Omics Technologies in Biosynthetic and Bioactivity Studies
Omics technologies provide a global view of the molecules within a biological system and are increasingly being applied to natural product research. escholarship.org
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomic analysis of Naematoloma fasciculare extracts, often using techniques like LC-MS and NMR, can provide a comprehensive profile of the lanostane-type triterpenoids and other secondary metabolites produced by the fungus. escholarship.orgutupub.fi This can help to understand the biosynthetic pathways leading to this compound and to discover novel, related compounds. Metabolomics can also be used to study the biochemical effects of this compound on a biological system by analyzing changes in the metabolic profiles of cells or organisms after treatment.
Proteomics: This is the large-scale study of proteins. Proteomic approaches can be used to identify the protein targets of this compound. For example, by comparing the proteomes of cells treated with this compound to untreated cells, it may be possible to identify proteins whose expression levels or post-translational modifications are altered, providing clues about the compound's mechanism of action. nih.gov Advances in proteomics have accelerated the understanding of cancer biology and can aid in identifying new drug targets and biomarkers. nih.gov Integrating proteomic and metabolomic data can provide a more holistic understanding of the biological system's response to this compound. nih.gov
While the direct application of extensive omics studies specifically on this compound is an emerging area, these technologies hold immense promise for deepening our understanding of its biosynthesis, mechanism of action, and therapeutic potential. cabidigitallibrary.orgdntb.gov.ua
Future Research Directions and Potential Biotechnological Applications
Elucidation of Novel Biological Activities and Therapeutic Potential
While initial studies have revealed the toxic and plant growth inhibitory effects of fasciculols, a comprehensive understanding of their pharmacological potential is still in its infancy. Future research should focus on a broader screening of Fasciculol B and its related compounds for a variety of biological activities.
Detailed Research Findings:
Anticancer Activity: Several fasciculol derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, Fasciculols H and I, isolated from the Chinese toxic mushroom Naematoloma fasciculare, along with other known fasciculols, were evaluated for their inhibitory activity against the human glioma cell line U87. nih.govresearchgate.net Further investigations into the antiproliferative activities of a series of 15 lanostane (B1242432) triterpenoids, including new and known fasciculols, were tested against four human cancer cell lines: A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT-15 (colon). nih.gov This suggests a potential for developing novel anticancer agents from the fasciculol scaffold.
Anti-inflammatory Properties: Extracts and isolated steroids from Hypholoma lateritium, including fasciculic acid B, fasciculol C, E, and F, have shown significant anti-inflammatory properties. d-nb.infou-szeged.huresearchgate.net These compounds were found to inhibit cyclooxygenase-2 (COX-2) and activate the Nrf2 pathway, both of which are crucial targets in inflammation and oxidative stress-related diseases. d-nb.inforesearchgate.netresearchgate.net
Calmodulin Inhibition: Fasciculols B, C, and F have been identified as calmodulin inhibitors. researchgate.netresearchgate.net Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways, and its inhibition can have profound physiological effects. This activity warrants further exploration for potential therapeutic applications in diseases where calmodulin-mediated pathways are dysregulated.
Future studies should aim to elucidate the mechanisms of action underlying these observed activities, utilizing modern molecular and cellular biology techniques. Structure-activity relationship (SAR) studies will also be crucial in optimizing the therapeutic potential and minimizing the toxicity of these natural products.
Application in Sustainable Agriculture and Crop Protection
The potent biological activities of this compound and its analogs against various organisms suggest their potential use in developing new and sustainable agricultural products. The growing demand for environmentally friendly alternatives to synthetic pesticides makes this a particularly relevant area of research. frontiersin.orgagroecology-europe.orgcabidigitallibrary.org
Detailed Research Findings:
Phytotoxicity: this compound and its depsipeptide have demonstrated inhibitory activity against Chinese cabbage seedlings. tandfonline.com This phytotoxicity suggests potential as a natural herbicide. Further research is needed to determine the selectivity of this activity and its efficacy against a broader range of weed species.
Insecticidal and Antifeedant Activity: While direct studies on the insecticidal properties of this compound are limited, related fungal metabolites have shown promise. modares.ac.irmdpi.com For example, muscimol, another mushroom toxin, is known to have insecticidal effects. nih.gov The structural complexity of fasciculols could offer novel modes of action against insect pests, potentially overcoming resistance to existing insecticides. Research into the antifeedant properties of this compound could also lead to the development of crop protectants that deter pests without killing them, a more ecologically sound approach. mdpi.com
The development of fasciculol-based agrochemicals would require extensive research into their environmental fate, non-target toxicity, and formulation for effective field application. Understanding the ecological role of these compounds in their native fungal hosts could provide valuable insights into their potential applications in agriculture.
Biotechnological Production and Engineered Biosynthesis
The natural production of this compound in mushrooms is often low and variable, making large-scale extraction impractical for commercial purposes. Biotechnological approaches offer a promising alternative for the sustainable and scalable production of this valuable compound. mdpi.com
Detailed Research Findings:
Biosynthetic Pathway: this compound is a lanostane-type triterpenoid (B12794562), and its biosynthesis is expected to follow the general terpenoid pathway, starting from acetyl-CoA. mdpi.com However, the specific enzymes and genes involved in the later, more complex steps of its biosynthesis, including the numerous hydroxylations and potential esterifications, remain largely uncharacterized. nih.gov
Heterologous Expression: A key future direction is the elucidation of the complete biosynthetic gene cluster for this compound. Once identified, these genes could be transferred into a more amenable microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, for heterologous production. This would allow for the optimization of production through metabolic engineering and fermentation technology.
Engineered biosynthesis could also facilitate the production of novel, "unnatural" fasciculol derivatives with improved biological activities or desirable physicochemical properties. By selectively expressing or modifying the biosynthetic enzymes, it may be possible to create a library of new compounds for screening and development.
Development of Advanced Analytical Techniques for Research
Advancements in analytical chemistry are crucial for supporting all areas of this compound research, from its initial discovery and characterization to its application in medicine and agriculture.
Detailed Research Findings:
Isolation and Structure Elucidation: The initial isolation of this compound and its derivatives relied on techniques like droplet counter-current chromatography. researchgate.net Modern analytical methods, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, are now essential for the rapid and accurate identification and quantification of these compounds in complex fungal extracts. nih.govnih.govmdpi.comacs.org
Multi-target Methods: The development of multi-target analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allows for the simultaneous detection and quantification of a wide range of fungal metabolites, including fasciculols, in various matrices. nih.gov
Future research should focus on developing even more sensitive and high-throughput analytical techniques. This could include the development of specific antibodies for immunoassays or the use of biosensors for the real-time detection of this compound. These advanced tools would greatly facilitate quality control in biotechnological production, as well as environmental and food safety monitoring.
Fundamental Studies on Fungal Chemical Ecology and Evolution
Understanding the natural role of this compound in its producing organism, the mushroom Hypholoma fasciculare, can provide fundamental insights into fungal chemical ecology and evolution. nih.govfrontiersin.org
Detailed Research Findings:
Ecological Role: The toxicity of this compound suggests it may serve as a defense mechanism for the fungus, protecting it from being eaten by insects or other fungivores. mdpi.com Its phytotoxic properties could also play a role in inhibiting the growth of competing plants, giving the fungus a competitive advantage in its environment. mdpi.com
Evolutionary Aspects: Studying the distribution and diversity of fasciculol-type compounds across different fungal species can provide clues about the evolution of their biosynthetic pathways. nih.gov Comparative genomics and transcriptomics of Hypholoma species could reveal how the genes for this compound biosynthesis have evolved and how their expression is regulated in response to different ecological cues. nih.govstanford.edu
This fundamental research not only enriches our understanding of the natural world but can also guide the discovery of new bioactive compounds and inform the development of novel biotechnological applications.
Q & A
Q. How can researchers determine the structural identity of Fasciculol B in complex fungal extracts?
this compound (R1=OH, R2=CH₃) requires precise structural elucidation using spectroscopic techniques (e.g., NMR, MS) and comparison with derivatives like Fasciculol A (R1=H) or Aeruginosol analogs (e.g., Compound 361–363). Key steps include:
Q. What experimental designs are optimal for preliminary bioactivity screening of this compound?
Initial bioactivity assays should prioritize dose-response studies and mechanistic clarity:
- Use in vitro models (e.g., cancer cell lines, microbial cultures) with positive/negative controls.
- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to select assays aligned with this compound’s reported phytotoxic or antitumor properties .
- Validate results through triplicate trials and statistical tests (e.g., ANOVA with post-hoc correction for false positives) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies may arise from variations in compound purity, assay conditions, or statistical thresholds. Mitigation strategies include:
- Replicating experiments using standardized protocols (e.g., ISO guidelines for cell viability assays).
- Applying the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multi-hypothesis testing .
- Conducting sensitivity analyses to identify confounding factors (e.g., solvent effects, cell line genetic drift) .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound analogs?
SAR analysis requires systematic modification of functional groups (e.g., R1/R2 substituents) and comparative bioassays:
- Synthesize derivatives via regioselective oxidation or methylation, guided by this compound’s core bicyclic structure .
- Use molecular docking or QSAR models to predict interactions with biological targets (e.g., enzyme active sites).
- Publish full synthetic protocols and characterization data to ensure reproducibility, per journal guidelines .
Q. How can researchers address gaps in this compound’s mechanism of action (MoA) studies?
MoA elucidation demands interdisciplinary approaches:
- Combine transcriptomic/proteomic profiling with phenotypic screening (e.g., apoptosis, oxidative stress markers).
- Employ CRISPR-Cas9 knockout models to identify target genes/pathways.
- Adhere to NIH preclinical reporting standards for experimental transparency .
Methodological & Statistical Considerations
Q. What statistical frameworks are critical for validating this compound’s pharmacological data?
Q. How should researchers formulate hypotheses for this compound’s ecological roles in fungal systems?
Hypothesis development should integrate ecological and biochemical perspectives:
- Apply the PICO framework: Population (fungal species), Intervention (this compound exposure), Comparison (non-producing strains), Outcome (competitive fitness or symbiosis).
- Conduct field studies to correlate this compound production with environmental stressors (e.g., nutrient competition) .
Ethical & Reporting Standards
Q. What ethical guidelines apply to this compound research involving animal models?
- Follow ARRIVE 2.0 guidelines for experimental design and reporting.
- Justify sample sizes using power analysis and prioritize non-invasive endpoints (e.g., tumor volume imaging over terminal procedures) .
Q. How can researchers ensure compliance with journal requirements for this compound studies?
- Adhere to the Beilstein Journal of Organic Chemistry standards: Limit main-text experimental details to 5 key compounds; archive full datasets in supplementary materials.
- Avoid redundant data presentation (e.g., tabular and graphical results for the same assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
